molecular formula C6H10ClN3O B1427705 (4-Methoxypyrimidin-2-yl)methanamine hydrochloride CAS No. 1196154-28-5

(4-Methoxypyrimidin-2-yl)methanamine hydrochloride

Cat. No. B1427705
M. Wt: 175.61 g/mol
InChI Key: BQRMQVZRLWHORR-UHFFFAOYSA-N
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Description

“(4-Methoxypyrimidin-2-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C6H10ClN3O . Its average mass is 175.616 Da and its monoisotopic mass is 175.051239 Da .


Molecular Structure Analysis

The molecular structure of “(4-Methoxypyrimidin-2-yl)methanamine hydrochloride” is represented by the formula C6H10ClN3O . This indicates that the compound contains carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O) atoms .


Physical And Chemical Properties Analysis

“(4-Methoxypyrimidin-2-yl)methanamine hydrochloride” is a solid under normal conditions . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

Synthetic Chemistry Innovations

One significant application lies in synthetic chemistry, where it is utilized in the preparation of 2-amino-4-methoxypyrimidine, a compound achieved through methoxylation reactions. This process has been optimized for industrial production due to its cost-effectiveness, simplicity, and high yields, highlighting its importance in synthetic organic chemistry and industrial applications (Ju Xiu-lian, 2009).

Pharmaceutical Research

In pharmaceutical research, derivatives of 4-methoxypyrimidin-2-yl)methanamine have shown promise. For example, compounds with a 2-aminopyrimidine template targeting the Wnt beta-catenin cellular messaging system have been developed for bone disorder treatments. These compounds demonstrate excellent pharmacokinetic properties and the ability to significantly increase trabecular bone formation rate in animal models (J. Pelletier et al., 2009).

Antimicrobial and Antifungal Applications

Another area of application is in the development of antimicrobial and antifungal agents. A study described the synthesis of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives exhibiting moderate to very good antibacterial and antifungal activities, comparable to first-line drugs. This underscores its potential in creating new antimicrobial therapies (K D Thomas, Airody Vasudeva Adhikari, N Suchetha Shetty, 2010).

Material Science and Catalysis

In material science, this chemical serves as a precursor in the synthesis of advanced materials and catalysts. For instance, iron(III) complexes involving derivatives of 4-methoxypyrimidin-2-yl)methanamine have been investigated for their photocytotoxic properties and cellular imaging capabilities. These complexes generate reactive oxygen species under red light, indicating potential applications in photodynamic therapy and imaging (Uttara Basu et al., 2014).

properties

IUPAC Name

(4-methoxypyrimidin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.ClH/c1-10-6-2-3-8-5(4-7)9-6;/h2-3H,4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRMQVZRLWHORR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743647
Record name 1-(4-Methoxypyrimidin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxypyrimidin-2-yl)methanamine hydrochloride

CAS RN

1788043-89-9, 1196154-28-5
Record name 2-Pyrimidinemethanamine, 4-methoxy-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788043-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methoxypyrimidin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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